The primary source of Capeserod is derived from the selective arylation of oxadiazolones using diaryliodonium salts. This method allows for the formation of various derivatives, enhancing the compound's applicability in scientific research and potential therapeutic uses.
Capeserod belongs to the class of oxadiazolones, which are characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This classification highlights its relevance in pharmaceutical chemistry, particularly in the development of new drugs.
The synthesis of Capeserod typically involves a copper-catalyzed reaction that facilitates the selective arylation of oxadiazolones. The general procedure includes:
The reaction mechanism involves the generation of aryl radicals from diaryliodonium salts, which subsequently react with the oxadiazolone substrate. This process not only enhances the yield but also expands the scope for creating novel derivatives.
Capeserod features a distinctive molecular structure characterized by its oxadiazolone core. The presence of functional groups contributes to its reactivity and biological activity.
The structural integrity and electronic properties of Capeserod are pivotal for its interaction with biological targets.
Capeserod undergoes various chemical reactions, primarily involving nucleophilic attack and electrophilic substitution due to its functional groups.
The mechanism by which Capeserod exerts its effects involves interaction with specific biological targets, likely through inhibition or modulation of enzymatic activity.
Research indicates that compounds within the oxadiazolone class can exhibit anti-inflammatory and analgesic properties, potentially mediated through pathways involving cyclooxygenase enzymes or other inflammatory mediators.
These properties are essential for determining the compound's suitability for various applications, particularly in drug formulation.
Capeserod has potential applications in several areas:
Capeserod (INN: SL65.0155; C₂₃H₂₅ClN₄O₄; MW: 456.93 g/mol) is a synthetic benzodioxanoxadiazolone derivative with the IUPAC name 5-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2-one [4] [10]. Its core structure integrates three key moieties:
Table 1: Physicochemical Properties of Capeserod
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₅ClN₄O₄ |
Molecular Weight | 456.93 g/mol |
Hydrogen Bond Donors | 1 (amino group) |
Hydrogen Bond Acceptors | 8 |
Rotatable Bonds | 5 |
Topological Polar Surface Area | 95.75 Ų |
LogP (XLogP) | 3.63 |
Lipinski's Rule Compliance | 0 violations |
The molecule exhibits moderate lipophilicity (LogP = 3.63), balanced by a polar surface area of 95.75 Ų, suggesting adequate membrane permeability and solubility for CNS activity [7] [10].
The benzodioxan moiety (5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin) contributes planarity and electron-rich characteristics, facilitating π-π stacking in biological targets. The oxadiazolone ring acts as a hydrogen-bond acceptor, while the N-phenethylpiperidine moiety provides conformational flexibility and cationic potential at physiological pH. This design enables optimal engagement with the 5-HT₄ receptor's binding pocket [4] [7].
Capeserod contains no chiral centers in its structure. All tetrahedral carbons (e.g., in the piperidine ring) are either symmetric (e.g., C3/C5 of piperidine) or attached to identical substituents, precluding stereoisomerism. Consequently, it exists as a single, achiral entity without enantiomers or diastereomers [3] [6] [9]. This absence of stereoisomers simplifies its pharmacological profile, eliminating variability in receptor affinity due to stereochemistry.
The pharmacophore model of capeserod includes three critical features for 5-HT₄ receptor binding [7] [10]:
Table 2: Key Pharmacophore Features and Binding Interactions
Pharmacophore Feature | Structural Element | Role in 5-HT₄ Binding |
---|---|---|
Aromatic/Hydrophobic | Benzodioxan ring | π-π stacking with Phe residues |
Hydrogen-Bond Donor | 5-Amino group | H-bond to Asp100/Glu104 |
Positive Ionizable Center | Piperidine nitrogen | Ionic bond with Asp155 |
Acceptor Feature | Oxadiazolone carbonyl oxygen | H-bond with Ser158 backbone |
Capeserod acts as a partial agonist with exceptional affinity for the 5-HT₄ receptor (Kᵢ = 0.6 nM), attributed to optimal spatial alignment of these features. Hierarchical graph representations of pharmacophore models (HGPMs) from molecular dynamics simulations confirm that its pharmacophore satisfies >95% of interaction constraints in the receptor’s active site, explaining its high binding affinity [8] [10]. The compound’s low Kᵢ enables modulation of neurotrophic pathways (e.g., upregulation of BDNF and p-CREB) at nanomolar concentrations, underscoring its designed efficacy in cognitive enhancement [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7